molecular formula C15H15N5O3 B2567212 N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide CAS No. 1904187-54-7

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide

Cat. No.: B2567212
CAS No.: 1904187-54-7
M. Wt: 313.317
InChI Key: XUOMDTXVLDQTPR-UHFFFAOYSA-N
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Description

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a cyclopropyl-substituted isoxazole moiety and a pyrrole-containing acetamide side chain. The 1,2,4-oxadiazole scaffold is widely explored in medicinal chemistry due to its metabolic stability and hydrogen-bonding capabilities, while the cyclopropylisoxazole group introduces steric and electronic complexity that may enhance target selectivity. The pyrrole-acetamide side chain could modulate solubility and binding interactions in biological systems. This compound’s structural uniqueness lies in its hybrid pharmacophore design, combining motifs from diverse bioactive heterocycles .

Properties

IUPAC Name

N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-pyrrol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3/c21-13(9-20-5-1-2-6-20)16-8-14-17-15(19-23-14)11-7-12(22-18-11)10-3-4-10/h1-2,5-7,10H,3-4,8-9H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUOMDTXVLDQTPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C3=NOC(=N3)CNC(=O)CN4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Cyclopropylisoxazole : Known for its role in medicinal chemistry, particularly in neuropharmacology.
  • Oxadiazole moiety : Associated with various biological activities including anti-inflammatory and anticancer properties.
  • Pyrrole unit : Often found in natural products and known for its diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • HDAC Inhibition : Similar compounds have been shown to inhibit histone deacetylases (HDACs), which play a critical role in regulating gene expression. For instance, compounds related to pyrrole derivatives have demonstrated significant HDAC inhibitory activity with IC50 values indicating strong potency against cancer cell lines .
  • Antiproliferative Effects : The presence of oxadiazole and isoxazole rings may contribute to antiproliferative effects observed in various cancer models. Compounds with similar structures have been reported to exhibit cytotoxicity against human cancer cell lines .
  • Neuroprotective Properties : Some derivatives have shown potential neuroprotective effects, which may be relevant for neurodegenerative diseases .

In Vitro Studies

A summary of relevant studies on the biological activity of similar compounds is presented in the table below:

CompoundActivityIC50 (µM)Reference
Compound 20HDAC1 Inhibition2.89 ± 0.43
5-Cyclopropylisoxazole DerivativeAntiproliferativeVaries (low nM range)
Pyrrole-based CompoundNeuroprotectionEffective in vitro

Case Studies

  • HDAC Inhibitors : A study focused on the synthesis and evaluation of a series of HDAC inhibitors found that certain derivatives exhibited superior activity compared to established drugs like chidamide. The structure-activity relationship (SAR) indicated that modifications on the pyrrole cap significantly influenced potency .
  • Anticancer Activity : Research involving oxadiazole derivatives highlighted their efficacy against various cancer cell lines, demonstrating IC50 values in the low micromolar range, suggesting potential for further development as anticancer agents .
  • Neuroprotective Effects : A specific study noted that compounds with similar structural motifs provided protection against neuronal damage in vitro, indicating a promising avenue for treating neurodegenerative conditions .

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that compounds similar to N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide exhibit antimicrobial activities. The oxadiazole and isoxazole moieties are known for their ability to inhibit bacterial growth. Research has shown that derivatives of isoxazole have been effective against various strains of bacteria, suggesting potential applications in developing new antibiotics .

Anti-inflammatory Effects

The compound's structure suggests it may possess anti-inflammatory properties. Isoxazole derivatives have been studied for their ability to modulate inflammatory pathways, making them candidates for treating conditions such as arthritis and other inflammatory diseases .

Herbicidal Activity

This compound is structurally related to isoxaflutole, a herbicide used in agriculture. Isoxaflutole functions as a pre-emergence herbicide targeting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is critical in the biosynthesis of carotenoids in plants . This mechanism indicates that the compound could be developed into a selective herbicide for controlling broadleaf and grassy weeds in crops like corn and sugarcane.

Environmental Impact Studies

Research on the environmental impact of isoxaflutole has highlighted its behavior in soil and water systems. Studies indicate that it can degrade under certain conditions, which is critical for assessing its long-term environmental safety . Understanding these dynamics can help in formulating guidelines for its application and monitoring in agricultural practices.

Data Tables

Application AreaSpecific Use CaseRelevant Findings
Medicinal ChemistryAntimicrobial AgentEffective against multiple bacterial strains
Medicinal ChemistryAnti-inflammatory TreatmentModulates inflammatory pathways
AgricultureHerbicide DevelopmentInhibits HPPD enzyme; effective against weeds
Environmental ScienceDegradation StudiesDecomposes under specific soil conditions

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that a derivative of N-(substituted oxadiazole) exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was linked to the disruption of bacterial cell wall synthesis, highlighting the potential of this compound class in antibiotic development .

Case Study 2: Herbicidal Efficacy

Field trials conducted on corn crops showed that formulations containing isoxaflutole significantly reduced weed populations compared to untreated controls. The trials assessed various application rates and timings, providing valuable data on optimal usage conditions for effective weed management .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following comparison focuses on structurally related 1,2,4-oxadiazole derivatives reported in recent literature (). Key parameters include substituent effects, physicochemical properties, and isomer ratios.

Substituent Effects on Physicochemical Properties

The target compound’s 5-cyclopropylisoxazole and pyrrole-acetamide substituents distinguish it from analogs with phenyl, pyridyl, or phenoxy groups. Below is a comparative table of relevant analogs:

Compound ID Oxadiazole Substituent Acetamide Side Chain Melting Point (°C) HPLC Purity (%) Isomer Ratio (NMR)
Target Compound 5-cyclopropylisoxazol-3-yl 2-(1H-pyrrol-1-yl)acetamide Not reported Not reported Not reported
11as Pyridin-3-yl 2-(4-chlorophenoxy)-N-isopropyl 118.1–119.9 99.0 4:1
11g 4-Chlorophenyl 2-(4-chlorophenoxy)-N-isopropyl 133.4–135.8 99.9 4:1
11v Phenyl 2-(4-hydroxyphenoxy)-N-isopropyl 155.5–158.5 100.0 3:1
11w Pyridin-2-yl 2-(p-tolyloxy)-N-isopropyl 125.7–126.9 96.2 3:1

Key Observations :

  • Substituent Bulk: The cyclopropylisoxazole group in the target compound introduces greater steric hindrance compared to phenyl or pyridyl groups in analogs (e.g., 11as, 11g).
  • Melting Points: Analogs with polar substituents (e.g., 11v with 4-hydroxyphenoxy) exhibit higher melting points (155–158°C) due to enhanced intermolecular hydrogen bonding. The target’s pyrrole group may similarly increase melting points compared to non-polar analogs like 11w.
  • Isomer Ratios : All analogs exhibit rotational isomerism (e.g., 3:1 to 4:1 ratios in NMR), attributed to restricted rotation of the N-alkylacetamide bond. The target compound’s pyrrole moiety may alter this ratio due to electronic effects on the amide bond .

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